molecular formula C22H26N4O3 B2922147 1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione CAS No. 1007958-90-8

1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione

Cat. No. B2922147
CAS RN: 1007958-90-8
M. Wt: 394.475
InChI Key: DORUFEBPUPGXPT-UHFFFAOYSA-N
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Description

The compound “1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione”, also known as DMAPAA, is a potent organic compound with a wide range of applications in the fields of biology, chemistry, and medicine. It has a molecular formula of C22H26N4O3 .


Molecular Structure Analysis

The molecular structure of DMAPAA consists of a pyrrolidine-2,5-dione ring substituted with two aniline groups, one of which is further substituted with a dimethylamino group and the other with a morpholinyl group . The molecular weight of DMAPAA is 394.467 Da .


Physical And Chemical Properties Analysis

DMAPAA has a molecular formula of C22H26N4O3 . The average mass is 394.467 Da and the monoisotopic mass is 394.200500 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactivity with Amines : 6,8-Dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, which shares structural similarities with the compound , has been shown to react with ammonia or primary amines, leading to 4-amino derivatives. Secondary amines like dimethylamine and morpholine also react, albeit with more difficulty, to yield 3-amino derivatives (Gulevskaya, Besedin, & Pozharskii, 1999).

Applications in Electronic Devices

  • Electronic Device Stability : A derivative, 3,6-bis(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2,5-dihexadecylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, demonstrated excellent performance stability in electronic devices, including field-effect transistors and resistance load-type inverters. This performance was attributed to the end-on orientation and close packing of molecules along the π–π stacking direction (Kumar et al., 2018).

Photophysical Properties and Organic Light-Emitting Devices

  • Organic Light-Emitting Devices : New low-molecular weight compounds structurally related to the compound have been synthesized for application in organic light-emitting devices. These compounds exhibit fluorescence in solution and polymer films, showing potential for use in electroluminescent layers (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Polymer Chemistry

  • Photoactive Polyamides : A related compound, 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione, was used to synthesize novel aliphatic polyamides. These polyamides have inherent viscosities in a specific range and display interesting fluorimetric properties, suggesting potential applications in polymer science (Mallakpour & Rafiee, 2007).

Safety and Hazards

While specific safety and hazard information for DMAPAA is not available, compounds with similar structures can pose hazards. For example, some compounds containing dimethylamino groups are known to be irritants and may be harmful if ingested or inhaled .

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24(2)17-7-9-19(10-8-17)26-21(27)15-20(22(26)28)23-16-3-5-18(6-4-16)25-11-13-29-14-12-25/h3-10,20,23H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUFEBPUPGXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
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1-[4-(Dimethylamino)phenyl]-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione

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